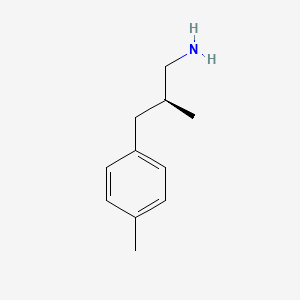

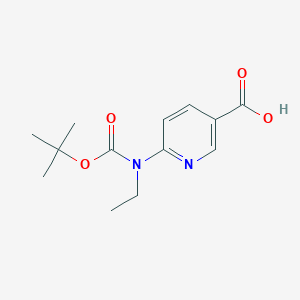

![molecular formula C12H17FN2O2 B2667162 tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate CAS No. 903556-40-1](/img/structure/B2667162.png)

tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate is a chemical compound with the CAS Number: 903556-40-1 . It has a molecular weight of 240.28 and is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, was synthesized using ketoreductases . The process involved chiral selective reduction and parameters such as temperature, pH, enzyme loading, and substrate loading were optimized for maximum conversion and chiral selectivity .Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (3-amino-5-fluorobenzyl)carbamate . The InChI code is 1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

Tert-butyl carbamates serve as intermediates in the synthesis of various biologically active molecules. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This compound is synthesized through acylation, nucleophilic substitution, and reduction from commercially available precursors, highlighting the role of tert-butyl carbamates in facilitating complex organic syntheses (Zhao, Guo, Lan, & Xu, 2017).

Chemoselective Transformations

Tert-butyl carbamates also participate in chemoselective transformations. The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) can be synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups. These transformations are crucial in the selective protection and deprotection of amino groups in organic synthesis, demonstrating the versatility of tert-butyl carbamates in synthetic strategies (Sakaitani & Ohfune, 1990).

Metabolism Studies

Research into the metabolism of compounds closely related to tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, provides insights into the biotransformation processes of carbamates in biological systems. These studies are essential for understanding the environmental fate and potential bioactivity of carbamate compounds (Douch & Smith, 1971).

Propriétés

IUPAC Name |

tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVJTLMOYGYABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile](/img/structure/B2667081.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B2667084.png)

![3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)

![1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2667087.png)

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667088.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-propan-2-ylquinoline-4-carboxamide](/img/structure/B2667090.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)